Cas no 53573-00-5 (3-(4-Biphenyl)-2-methyl-1-propene)

3-(4-Biphenyl)-2-methyl-1-propene is a biphenyl-substituted propene derivative characterized by its aromatic and olefinic functional groups. This compound is of interest in organic synthesis due to its conjugated structure, which can serve as an intermediate in the preparation of more complex molecules, such as liquid crystals, pharmaceuticals, or polymer precursors. The biphenyl moiety enhances stability and may contribute to π-π stacking interactions, while the methyl substitution on the propene chain influences reactivity and steric properties. Its well-defined structure makes it suitable for controlled reactions in fine chemical and materials science applications, where precise molecular design is critical.
3-(4-Biphenyl)-2-methyl-1-propene structure
53573-00-5 structure
Product Name:3-(4-Biphenyl)-2-methyl-1-propene
CAS No:53573-00-5
MF:C16H16
MW:208.298244476318
MDL:MFCD07782395
CID:1583886
PubChem ID:12808919
Update Time:2025-10-28

3-(4-Biphenyl)-2-methyl-1-propene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylprop-2-enyl)-4-phenylbenzene
    • LogP
    • 3-(4-Biphenyl)-2-methyl-1-propene
    • 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
    • 4-(2-Methylallyl)-1,1'-biphenyl
    • 4-(2-Methylallyl)biphenyl
    • DTXSID60510397
    • AKOS016016865
    • MFCD07782395
    • 53573-00-5
    • MDL: MFCD07782395
    • Inchi: 1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3
    • InChI Key: ZRWNOQGLFCGKHV-UHFFFAOYSA-N
    • SMILES: C1(C=CC(=CC=1)C1C=CC=CC=1)CC(=C)C

Computed Properties

  • Exact Mass: 208.12528
  • Monoisotopic Mass: 208.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

3-(4-Biphenyl)-2-methyl-1-propene Pricemore >>

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3-(4-Biphenyl)-2-methyl-1-propene Suppliers

Amadis Chemical Company Limited
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(CAS:53573-00-5)3-(4-Biphenyl)-2-methyl-1-propene
Order Number:A1184655
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:55
Price ($):244.0/731.0
Email:sales@amadischem.com

Additional information on 3-(4-Biphenyl)-2-methyl-1-propene

Comprehensive Overview of 3-(4-Biphenyl)-2-methyl-1-propene (CAS No. 53573-00-5)

3-(4-Biphenyl)-2-methyl-1-propene, also known by its CAS number 53573-00-5, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a biphenyl moiety and a substituted propene group. The combination of these functional groups imparts 3-(4-Biphenyl)-2-methyl-1-propene with a range of chemical properties that make it valuable for various applications.

The molecular formula of 3-(4-Biphenyl)-2-methyl-1-propene is C15H14, and its molecular weight is approximately 194.27 g/mol. The compound is a colorless liquid at room temperature and has a characteristic aromatic odor. Its physical and chemical properties, such as solubility, boiling point, and reactivity, have been extensively studied and documented in the scientific literature.

In the realm of organic synthesis, 3-(4-Biphenyl)-2-methyl-1-propene serves as an important building block for the synthesis of more complex molecules. Its reactivity is primarily centered around the double bond in the propene group, which can undergo various reactions such as hydrogenation, halogenation, and polymerization. Additionally, the biphenyl moiety provides a rigid aromatic framework that can be functionalized through electrophilic aromatic substitution reactions.

Recent research has highlighted the potential of 3-(4-Biphenyl)-2-methyl-1-propene in the development of new pharmaceuticals. Studies have shown that compounds derived from 3-(4-Biphenyl)-2-methyl-1-propene exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 3-(4-Biphenyl)-2-methyl-1-propene demonstrated significant inhibition of cancer cell growth in vitro.

The versatility of 3-(4-Biphenyl)-2-methyl-1-propene extends beyond pharmaceutical applications. In materials science, this compound has been explored for its potential use in the synthesis of advanced polymers and coatings. The presence of the biphenyl group imparts enhanced thermal stability and mechanical strength to the resulting materials. Moreover, the propene group can be polymerized to form polymers with unique properties, such as high transparency and UV resistance.

Synthesis methods for 3-(4-Biphenyl)-2-methyl-1-propene have been well-documented in the literature. One common approach involves the Wittig reaction between 4-biphenylcarbaldehyde and methyltriphenylphosphonium bromide followed by deprotection steps. This method yields high purity 3-(4-Bipphenyl)-2-methyl-1-propene with good yields. Alternative synthetic routes have also been developed to improve efficiency and reduce environmental impact.

The safety and handling of 3-(4-Biphenyl)-2-methyl-1-propene are critical considerations for researchers and industrial users. While this compound is not classified as hazardous under current regulations, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE) should be worn, and adequate ventilation should be provided to prevent inhalation of vapors.

In conclusion, 3-(4-Biphenyl)-2-methyl-1-propene (CAS No. 53573-00-5) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique molecular structure endows it with valuable chemical properties that make it an essential component in various scientific endeavors. Ongoing research continues to uncover new possibilities for this intriguing compound, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53573-00-5)3-(4-Biphenyl)-2-methyl-1-propene
A1184655
Purity:99%/99%
Quantity:1g/5g
Price ($):244.0/731.0
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